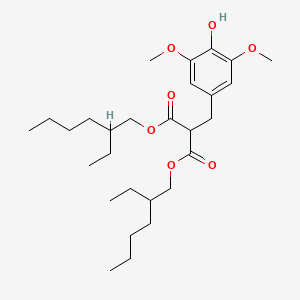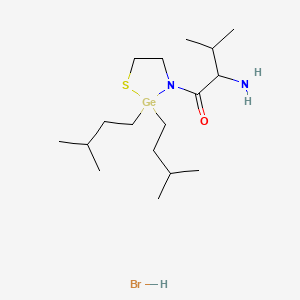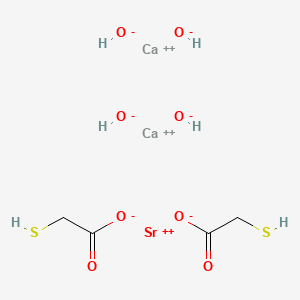
dicalcium;strontium;2-sulfanylacetate;tetrahydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicalcium;strontium;2-sulfanylacetate;tetrahydroxide is a complex inorganic compound that combines calcium, strontium, and sulfur elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dicalcium;strontium;2-sulfanylacetate;tetrahydroxide typically involves the reaction of calcium and strontium salts with 2-sulfanylacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction mixture is then heated to promote the formation of this compound crystals .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Dicalcium;strontium;2-sulfanylacetate;tetrahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of calcium and strontium ions, which can act as catalysts or reactants in different chemical processes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield thiols. Substitution reactions can lead to the formation of various halogenated derivatives .
Applications De Recherche Scientifique
Dicalcium;strontium;2-sulfanylacetate;tetrahydroxide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex compounds. In biology, it is studied for its potential role in cellular processes and as a biomaterial for tissue engineering. In medicine, it is investigated for its potential therapeutic effects, particularly in bone regeneration and repair. In industry, it is used in the production of advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of dicalcium;strontium;2-sulfanylacetate;tetrahydroxide involves its interaction with various molecular targets and pathways. The calcium and strontium ions in the compound can interact with cellular receptors and enzymes, influencing cellular processes such as proliferation, differentiation, and apoptosis. The sulfur-containing moiety can also participate in redox reactions, modulating the oxidative state of cells and tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to dicalcium;strontium;2-sulfanylacetate;tetrahydroxide include other calcium and strontium-containing compounds, such as calcium strontium propionate and calcium strontium silicate .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of calcium, strontium, and sulfur elements.
Propriétés
Numéro CAS |
77648-52-3 |
|---|---|
Formule moléculaire |
C4H10Ca2O8S2Sr |
Poids moléculaire |
418.0 g/mol |
Nom IUPAC |
dicalcium;strontium;2-sulfanylacetate;tetrahydroxide |
InChI |
InChI=1S/2C2H4O2S.2Ca.4H2O.Sr/c2*3-2(4)1-5;;;;;;;/h2*5H,1H2,(H,3,4);;;4*1H2;/q;;2*+2;;;;;+2/p-6 |
Clé InChI |
CKBNTYUCHHYYCW-UHFFFAOYSA-H |
SMILES canonique |
C(C(=O)[O-])S.C(C(=O)[O-])S.[OH-].[OH-].[OH-].[OH-].[Ca+2].[Ca+2].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


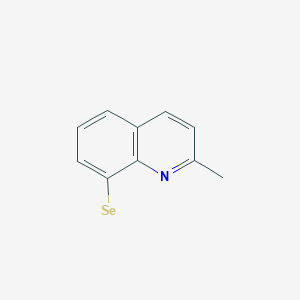
![N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid](/img/structure/B12781061.png)
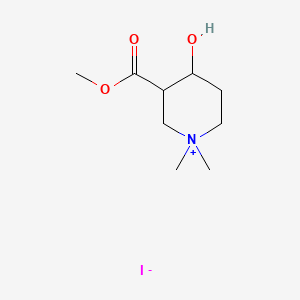
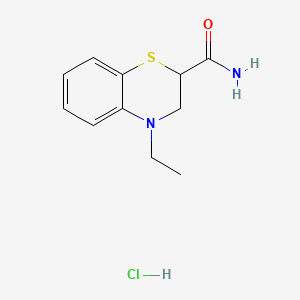
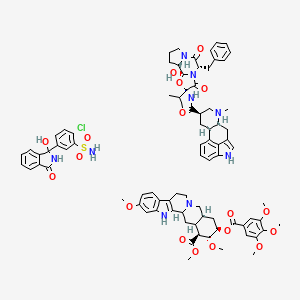
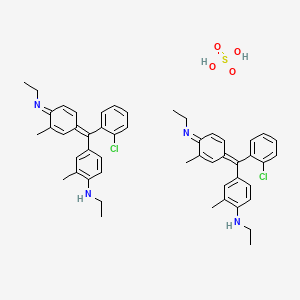
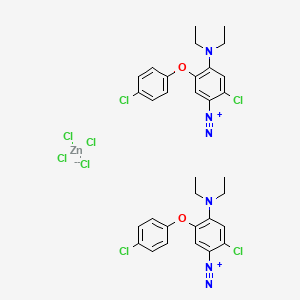
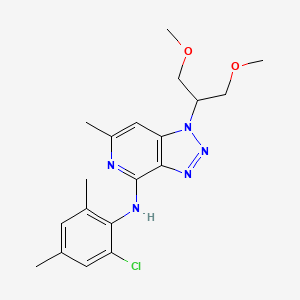
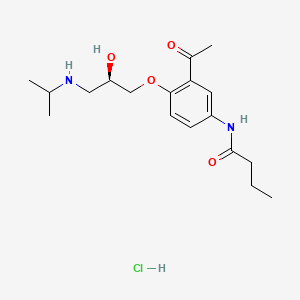
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
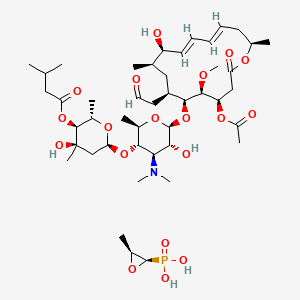
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)
